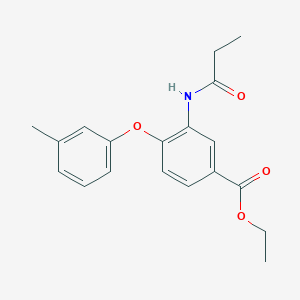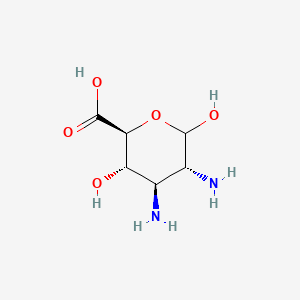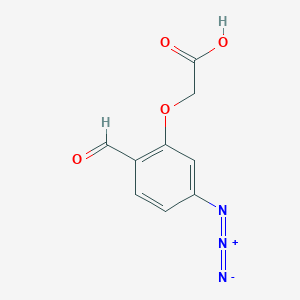![molecular formula C11H8ClN3O B14427495 8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one CAS No. 82723-58-8](/img/structure/B14427495.png)
8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylquinoline with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Aplicaciones Científicas De Investigación
8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Butyl-2-methyl-3,8-dihydro-9H-imidazo[4,5-f]quinazolin-9-one
- 8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Uniqueness
8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one stands out due to its unique chlorine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Propiedades
Número CAS |
82723-58-8 |
|---|---|
Fórmula molecular |
C11H8ClN3O |
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
8-chloro-3-methyl-6H-imidazo[4,5-f]quinolin-9-one |
InChI |
InChI=1S/C11H8ClN3O/c1-15-5-14-10-8(15)3-2-7-9(10)11(16)6(12)4-13-7/h2-5H,1H3,(H,13,16) |
Clave InChI |
ZOXHOCSQGZQSMU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC3=C2C(=O)C(=CN3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)







![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)


